molecular formula C16H14O3 B191446 2'-Hydroxy-4'-Methoxychalcone CAS No. 39273-61-5

2'-Hydroxy-4'-Methoxychalcone

Cat. No. B191446
CAS RN: 39273-61-5
M. Wt: 254.28 g/mol
InChI Key: GUNGQVJAKLIYDG-UHFFFAOYSA-N
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Description

2’-Hydroxy-4’-Methoxychalcone is a natural product found in Dalbergia sissoo, Oxytropis falcata, and other organisms .


Synthesis Analysis

Chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . 2’-Hydroxy-4’-Methoxychalcone, a recently synthesized chalcone, showed a considerable antioxidant activity .


Molecular Structure Analysis

The molecular formula of 2’-Hydroxy-4’-Methoxychalcone is C16H14O3 . It consists of two aromatic rings linked through a three-carbon alkenone unit .


Chemical Reactions Analysis

Chalcones undergo many chemical reactions and are used to synthesize heterocyclic compounds .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Hydroxy-4’-Methoxychalcone is 254.28 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

  • Photochromic System : HMC has been identified as a novel photon-mode erasable optical memory system with nondestructive readout ability. Its fatigue-resistant property has been confirmed through at least 10 write-and-erase cycles (Hiroaki Horiuchi et al., 2000).

  • Chemical Actinometer : HMC exhibits consistent quantum yields for photochemical conversion into the flavylium ion, making it a convenient chemical actinometer. This is due to its stable quantum yields against changes in light intensity, temperature, and substrate concentration (R. Matsushima et al., 1994).

  • Photochromic Properties in Mesoporous Silicate : When adsorbed on mesoporous silicate, HMC shows promising photochromic properties. This has implications for using HMC dye under dry conditions, suggesting its use as a safe and environmentally friendly photochromic material (Takakazu et al., 2011).

  • Inhibition of Nitric Oxide Synthase and Tumor Necrosis Factor-Alpha : HMC and its derivatives inhibit the production of nitric oxide and tumor necrosis factor-alpha in murine macrophage cell lines. This suggests its potential in modulating inflammatory responses (H. Ban et al., 2004).

  • Anticancer Properties : HMC derivatives, such as 7-hydroxy-4’-methoxyflavanone and 7-hydroxy-4’-methoxyflavone, synthesized through cyclization of 2', 4'-dihydroxy-4-methoxychalcone, have shown potential anticancer properties against cervical and colon cancer cells (S. Matsjeh et al., 2017).

  • Photochromic Properties in Solutions and Polymers : A series of substituted 2-hydroxychalcones, including HMC, exhibited efficient photochemical conversion into flavylium cations in acidic solutions and polymer films, indicating good photochromic performance (Ryoka Matsushima & Masakazu Suzuki, 1992).

  • Anti-Angiogenic and Anti-Tumor Activities : HMC demonstrated significant anti-angiogenic and anti-tumor activities in vitro and in vivo, including suppression of tumor growth in murine models. This highlights its potential as an anti-cancer therapeutic agent (Y. Lee et al., 2006).

Safety And Hazards

When handling 2’-Hydroxy-4’-Methoxychalcone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Chalcones and their derivatives possess a wide spectrum of pharmacological properties, making them potentially suitable candidates for therapeutic interventions in many human ailments . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

properties

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-11,18H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNGQVJAKLIYDG-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-4'-Methoxychalcone

CAS RN

39273-61-5
Record name NSC102053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401
Citations
YS Lee, SS Lim, KH Shin, YS Kim, K Ohuchi… - Biological and …, 2006 - jstage.jst.go.jp
… In a previous study, we reported that 2-hydroxy-4methoxychalcone (HMC), a synthetic chalcone inhibited PGE2 production in 12-O-tetradecanoylphorbol 13-acetate (TPA)-stimulated rat …
Number of citations: 130 www.jstage.jst.go.jp
R Matsushima, H Mizuno, A Kajiura - … of the Chemical Society of Japan, 1994 - journal.csj.jp
… This paper is concerned with the application of the photochemical conversion of 2-hydroxy-4'-methoxychalcone (1; HC in Scheme 1 with R=H and Ar=p-methoxyphenyl) to the 4'-…
Number of citations: 38 www.journal.csj.jp
CS Liu, CC Chang, YC Du, FR Chang… - Journal of …, 2012 - journals.lww.com
… The aims of this study were to evaluate the antiatherosclerotic effect of 2-hydroxy-4'-methoxychalcone (AN07, a synthetic chalcone derivate) and to investigate its potential …
Number of citations: 19 journals.lww.com
武内貴和, 川野裕太, 竹内泰宏, 河野芳海, 高木克彦… - 色材協会誌, 2011 - jlc.jst.go.jp
2-Hydroxy-4'-methoxychalcone (HMC), a synthetic anthocyanin dye, has the same molecular skeleton as plant pigments and is promising as a safe and environmentally friendly …
Number of citations: 10 jlc.jst.go.jp
F Jin, XY Jin, YL Jin, DW Sohn, SA Kim… - Archives of pharmacal …, 2007 - Springer
Butein, a natural chalcone, has anti-inflammatory and hepatoprotective activity. One synthetic derivative of butein, 2′,4′,6′-tris(methoxymethoxy)chalcone (TMMC), has potent anti-…
Number of citations: 80 link.springer.com
SH Jung, YS Lee, SH Lee, SS Lim, YS Kim… - 대한약학회학술대회, 2002 - dbpia.co.kr
… out to clarify whether 2'-hydroxy-4'-methoxychalcone inhibit angiogenesis by the experimental methods in vitro and in vivo. 2'-Hydroxy-4'-methoxychalcone decreased angiogenesis of …
Number of citations: 2 www.dbpia.co.kr
GP Rosa, AML Seca, MC Barreto, AMS Silva… - Applied Sciences, 2019 - mdpi.com
… Compound 8, 2′-hydroxy-4-methoxychalcone, was not synthesized in this work, but was included in the bioactivities study because it is, in structural terms, one of the simplest 2′-…
Number of citations: 34 www.mdpi.com
川野裕太, 武内貴和, 河野芳海, 松島良華, 柴田雅史 - 色材協会誌, 2010 - jlc.jst.go.jp
… 2.1 Materials 2-Hydroxy-4’-methoxychalcone was synthesized at Shizuoka University following procedures provided in the literature5). Silica supplied by the Catalysis Society of Japan(…
Number of citations: 7 jlc.jst.go.jp
H Horiuchi, A Tsukamoto, T Okajima, H Shirase… - … of Photochemistry and …, 2009 - Elsevier
… trans-2-Hydroxy-4′-methoxychalcone was doped into PVA film as follows. A PVA film was … (1:1, v/v) of trans-2-hydroxy-4′-methoxychalcone containing sulfuric acid (pH 3) for 3 min. …
Number of citations: 15 www.sciencedirect.com
B Srinivasan, TE Johnson, R Lad… - Journal of medicinal …, 2009 - ACS Publications
Chalcone is a privileged structure, demonstrating promising anti-inflammatory and anticancer activities. One potential mechanism is to suppress nuclear factor kappa B (NF-κB) …
Number of citations: 206 pubs.acs.org

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